molecular formula C11H13BrN2O2 B1415976 1-(5-Bromo-2-nitrobenzyl)-pyrrolidine CAS No. 1166034-64-5

1-(5-Bromo-2-nitrobenzyl)-pyrrolidine

Cat. No. B1415976
CAS RN: 1166034-64-5
M. Wt: 285.14 g/mol
InChI Key: YOOXBGQIHIQQOW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrobenzyl)-pyrrolidine, or BNBP, is a nitrogen-containing heterocyclic compound found in a wide variety of natural products. BNBP has been studied for its potential application in pharmaceuticals, biotechnology, and other fields. BNBP is a versatile compound, as it can be used as a building block for the synthesis of various compounds, and it can also be used as a starting material for the synthesis of other compounds. In addition, BNBP has been found to have a wide range of biological activities, making it a valuable tool in the field of drug discovery and development.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

  • The title compound, C12H11BrN2O2, synthesized from (S)-1-(5-bromo-2-nitrobenzyl)-5-oxopyrrolidine-2-carboxylic acid methyl ester, displays interesting molecular conformations and interactions, aiding the understanding of molecular structures and stability (Ma et al., 2011).

Bioactive Compound Synthesis

  • The synthesis of biologically active bromophenols, including derivatives of 1-(5-bromo-2-nitrobenzyl)-pyrrolidine, has shown significant antioxidant and anticholinergic activities, hinting at potential therapeutic uses (Rezai et al., 2018).

Antiproliferative Activity

  • Compounds synthesized from intermediates, including 1-(5-bromo-2-nitrobenzyl)-pyrrolidine, have demonstrated notable antiproliferative activities in certain cell lines, pointing to potential applications in cancer therapy (Otmar et al., 2004).

Photophysical Properties and Sensitizers

  • Derivatives of 1-(5-bromo-2-nitrobenzyl)-pyrrolidine have been utilized in the synthesis of compounds with unique photophysical properties, indicating potential applications in fields like optoelectronics and sensing technologies (Weng et al., 2018).

properties

IUPAC Name

1-[(5-bromo-2-nitrophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-10-3-4-11(14(15)16)9(7-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOXBGQIHIQQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromo-2-nitrophenyl)methyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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